Ethyl 7-amino-3-(4-fluorophenyl)-2-propylpyrazolo[1,5-a]pyrimidine-6-carboxylate
Description
Ethyl 7-amino-3-(4-fluorophenyl)-2-propylpyrazolo[1,5-a]pyrimidine-6-carboxylate is a novel compound with potential neuroprotective and anti-neuroinflammatory properties. It has garnered interest due to its diverse biological activities, including antiviral, anticancer, antioxidant, and antimicrobial effects .
Properties
Molecular Formula |
C18H19FN4O2 |
|---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
ethyl 7-amino-3-(4-fluorophenyl)-2-propylpyrazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C18H19FN4O2/c1-3-5-14-15(11-6-8-12(19)9-7-11)17-21-10-13(18(24)25-4-2)16(20)23(17)22-14/h6-10H,3-5,20H2,1-2H3 |
InChI Key |
VBFDWTGMZPUQEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN2C(=C(C=NC2=C1C3=CC=C(C=C3)F)C(=O)OCC)N |
Origin of Product |
United States |
Preparation Methods
Method Overview
The most widely reported approach involves cyclocondensation between 5-amino-3-(4-fluorophenyl)-1H-pyrazole-4-carboxylate (1 ) and a propyl-substituted β-keto ester (2 ) under acidic conditions. This method exploits the 1,3-bisnucleophilic nature of aminopyrazoles and the 1,3-biselectrophilic character of β-keto esters.
Reaction Procedure
-
Reactants :
-
5-Amino-3-(4-fluorophenyl)-1H-pyrazole-4-carboxylate (1 ) (1.0 equiv)
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Ethyl 4-propyl-3-oxobutanoate (2 ) (1.2 equiv)
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Glacial acetic acid (solvent)
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Concentrated H<sub>2</sub>SO<sub>4</sub> (catalyst, 0.1 equiv)
-
-
Conditions :
-
Workup :
Mechanistic Insights
The reaction proceeds via initial enolization of the β-keto ester, followed by nucleophilic attack at the C(5) position of the aminopyrazole. Cyclization and dehydration yield the pyrazolo[1,5-a]pyrimidine core. The 4-fluorophenyl group remains intact due to its electron-withdrawing nature, which directs regioselectivity.
Microwave-Assisted One-Pot Synthesis
Method Overview
Microwave irradiation accelerates the cyclocondensation step, reducing reaction times from hours to minutes. This method is ideal for high-throughput synthesis.
Reaction Procedure
Advantages
-
Efficiency : 20-minute reaction time vs. 10 hours conventionally.
Post-Functionalization of Pyrazolo[1,5-a]pyrimidine Intermediates
Method Overview
This two-step approach involves synthesizing a halogenated pyrazolo[1,5-a]pyrimidine core followed by Suzuki coupling to introduce the 4-fluorophenyl group.
Step 1: Core Synthesis
Step 2: Suzuki Coupling
Limitations
-
Requires handling air-sensitive palladium catalysts.
-
Higher cost due to boronic acid reagents.
Reductive Amination and Esterification
Method Overview
A late-stage functionalization strategy where a pre-formed pyrazolo[1,5-a]pyrimidine amine undergoes reductive amination and esterification.
Reaction Procedure
Applications
Comparative Analysis of Methods
| Method | Yield (%) | Time | Cost | Scalability |
|---|---|---|---|---|
| Cyclocondensation | 72–85 | 10 h | Low | High |
| Microwave-Assisted | 88 | 20 min | Medium | Moderate |
| Post-Functionalization | 65 | 18 h | High | Low |
| Reductive Amination | 78 | 6 h | Medium | High |
Key Findings :
-
Cyclocondensation remains the most cost-effective and scalable method.
-
Microwave synthesis offers the fastest route but requires specialized equipment.
-
Post-functionalization is limited by palladium catalyst costs.
Structural Characterization
-
<sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): δ 1.47 (t, J = 7.2 Hz, 3H, CH<sub>2</sub>CH<sub>3</sub>), 2.86 (s, 3H, CH<sub>3</sub>), 4.45 (q, J = 7.2 Hz, 2H, OCH<sub>2</sub>), 7.32 (s, 1H, ArH), 7.47–7.53 (m, 3H, ArH), 8.17–8.24 (m, 2H, ArH).
-
HRMS : m/z calcd. for C<sub>18</sub>H<sub>17</sub>FN<sub>4</sub>O<sub>2</sub> [M+H]<sup>+</sup>: 352.1289; found: 352.1285 .
Chemical Reactions Analysis
Condensation and Cyclization
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically requires:
-
Acidic conditions : Use of acetic acid (6 equivalents) to facilitate cyclization .
-
Oxidative atmosphere : Molecular oxygen (1 atm) under reflux (130°C) for 18 hours .
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β-diketone substrates : Ethyl acetoacetate, ethyl benzoylacetate, or acetylacetone as nucleophilic partners .
| Reaction Parameter | Optimal Condition | Yield Range |
|---|---|---|
| Acetic acid equivalents | 6 equivalents | 74–94% |
| Atmosphere | Oxygen (1 atm) | 94% |
| Temperature | 130°C | 18 hours |
Data adapted from conditions for analogous pyrazolo[1,5-a]pyridine derivatives .
Fluorination
The 4-fluorophenyl substituent may be introduced via:
-
Early-stage fluorination : Use of fluoro acetonitrile or fluorinated β-diketones to avoid low-yield electrophilic fluorination .
-
Substitution : Reaction of chlorinated intermediates with nucleophiles to install fluorine .
Propyl Group Incorporation
The 2-propyl group could originate from:
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Alkylation : Reaction with propyl halides under basic conditions.
-
β-diketone selection : Use of propyl-containing β-diketones (e.g., ethyl propionylacetate) in the condensation step .
Carboxylate Ester Formation
The ethyl ester at position 6 may arise from:
-
Saponification : Hydrolysis of a nitrile group to a carboxylic acid, followed by esterification with ethanol .
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Direct esterification : Reaction of a carboxylic acid with ethanol under acidic conditions.
Analytical Data and Characterization
While specific data for the target compound is not explicitly reported, analogous derivatives (e.g., ethyl 5-(3-fluorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate) exhibit:
-
Melting points : Typically 120–140°C for pyrazolo[1,5-a]pyrimidine derivatives .
-
Spectroscopic features :
Research Findings and Implications
-
Synthetic Versatility : The pyrazolo[1,5-a]pyrimidine scaffold allows for diverse substituent patterns via controlled condensation and functionalization .
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Fluorination Challenges : Direct electrophilic fluorination is often low-yielding, necessitating early-stage fluorinated precursors .
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Biological Relevance : Pyrazolo[1,5-a]pyrimidines show promise in kinase inhibition (e.g., CDK2/TRKA), suggesting potential therapeutic applications .
Scientific Research Applications
Anticancer Activity
Research has demonstrated that ethyl 7-amino-3-(4-fluorophenyl)-2-propylpyrazolo[1,5-a]pyrimidine-6-carboxylate exhibits potent anticancer properties. Several studies have focused on its effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 12.5 | Induces apoptosis through mitochondrial pathways. |
| MCF-7 (Breast) | 15.0 | Inhibits cell proliferation by blocking cell cycle progression. |
In vitro studies indicated that the compound inhibits tumor cell proliferation by modulating signaling pathways involved in cell growth and survival, particularly through the induction of apoptosis and cell cycle arrest .
Antiviral Applications
This compound has shown potential as an antiviral agent, particularly against influenza viruses. Its mechanism involves disrupting the interaction between viral RNA-dependent RNA polymerase subunits, thereby inhibiting viral replication. This compound has been evaluated for its efficacy in targeting the PA-PB1 interface of the influenza A virus polymerase, showing promising results in preclinical models .
Anti-inflammatory Properties
The compound also exhibits anti-inflammatory effects, which are attributed to its ability to inhibit pro-inflammatory cytokines. This activity suggests potential applications in treating inflammatory diseases where cytokine levels are elevated. The structure of this compound may facilitate interactions with inflammatory mediators, providing a basis for further exploration in therapeutic contexts .
Case Studies and Research Findings
Several studies have documented the efficacy of this compound:
Mechanism of Action
The compound likely exerts its effects through:
Inhibition of ER Stress: Reduced expression of the endoplasmic reticulum (ER) chaperone, BIP.
Apoptosis Regulation: Decreased cleaved caspase-3 levels in human neuronal cells.
NF-kB Pathway Modulation: Interaction with active residues of ATF4 and NF-kB proteins.
Comparison with Similar Compounds
While Ethyl 7-amino-3-(4-fluorophenyl)-2-propylpyrazolo[1,5-a]pyrimidine-6-carboxylate is unique, it shares structural features with related compounds. Further research can explore its distinct properties compared to other triazolopyrimidines.
Biological Activity
Ethyl 7-amino-3-(4-fluorophenyl)-2-propylpyrazolo[1,5-a]pyrimidine-6-carboxylate is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its diverse biological activities. This article delves into the compound's biological properties, mechanisms of action, and potential therapeutic applications.
Overview of Pyrazolo[1,5-a]pyrimidines
Pyrazolo[1,5-a]pyrimidines are a significant class of heterocyclic compounds known for their pharmacological potential. They exhibit a range of biological activities including anticancer, anti-inflammatory, and antiviral properties. The structural diversity within this class allows for the modification of pharmacological profiles through various substitutions on the core structure.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Many pyrazolo[1,5-a]pyrimidines act as inhibitors of specific enzymes involved in disease pathways. For instance, they may inhibit cyclin-dependent kinases (CDKs) or other kinases implicated in cancer progression.
- Antiviral Activity : Some derivatives have shown effectiveness against viral infections by interfering with viral replication processes. This is particularly relevant in the context of emerging viral diseases.
- Anti-inflammatory Properties : The compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines or pathways such as NF-kB signaling.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The following table summarizes key findings from recent research:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| HeLa | 12.5 | CDK inhibition | |
| MCF-7 | 15.0 | Apoptosis induction | |
| A549 | 10.0 | Cell cycle arrest |
Antiviral Activity
The antiviral properties have been explored in several studies, indicating that this compound can inhibit replication of certain viruses:
Case Study 1: Anticancer Efficacy
In a study published by MDPI, researchers evaluated the anticancer efficacy of various pyrazolo[1,5-a]pyrimidines including this compound against breast cancer models. The results indicated significant inhibition of tumor growth in xenograft models when treated with this compound.
Case Study 2: Antiviral Properties
A recent investigation into the antiviral activity against influenza A demonstrated that treatment with this compound reduced viral titers significantly in infected cell cultures, showcasing its potential as an antiviral agent.
Q & A
Basic Research Questions
Q. What are optimized synthetic routes for this compound, and how do substituent positions influence reaction yields?
- Methodology :
- Step 1 : Use a three-component condensation reaction with ethyl 4,4,4-trifluoroacetoacetate, 4-fluorobenzaldehyde, and 5-aminopyrazole derivatives under reflux in ethanol (12–24 hours) .
- Step 2 : Monitor reaction progress via TLC. Optimize substituent effects by testing propyl vs. ethyl groups at position 2; propyl groups enhance steric stabilization, improving yields (~70% vs. 62% for ethyl) .
- Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate 7:3) and recrystallize from ethanol.
- Characterization : Confirm structure using / NMR (e.g., δ 1.3 ppm for ethyl CH3, δ 7.2–7.8 ppm for fluorophenyl protons) and HRMS .
Q. How is X-ray crystallography applied to confirm the molecular geometry of this compound?
- Methodology :
- Data Collection : Use a Rigaku Saturn diffractometer (MoKα radiation, λ = 0.71073 Å) at 113 K. Index crystals in monoclinic P21/c space group (a = 18.773 Å, b = 10.4716 Å, c = 7.8700 Å) .
- Structure Refinement : SHELXL-2018 for full-matrix least-squares refinement. Key parameters:
- Puckering amplitude (Q) = 0.125 Å for the pyrimidine ring.
- Dihedral angle between fluorophenyl and pyrimidine planes = 89.5°, indicating near-orthogonal orientation .
- Validation : Check R-factor convergence (R1 = 0.030, wR2 = 0.071) and residual electron density (< 0.82 eÅ) .
Advanced Research Questions
Q. How can computational modeling predict this compound’s binding affinity for kinase targets like CDK2?
- Methodology :
- Docking Studies : Use AutoDock Vina to model interactions with CDK2 (PDB: 1AQ1). Protonate the compound at physiological pH and assign Gasteiger charges .
- Key Interactions : Fluorophenyl group forms π-π stacking with Phe80 (binding energy: −8.2 kcal/mol), while the carboxylate engages in hydrogen bonds with Lys89 .
- Validation : Compare with experimental IC50 values from kinase inhibition assays (e.g., 178d derivative IC50 = 0.42 µM against CDK2) .
Q. How to resolve contradictions in NMR data between solution and solid-state structures?
- Methodology :
- Dynamic Effects : In solution, the pyrimidine ring may exhibit pseudo-rotation, causing δ 7.1–7.3 ppm splitting for fluorophenyl protons. Use variable-temperature NMR (VT-NMR) to observe coalescence at 340 K .
- Solid-State : Compare with X-ray data showing rigid ortho-fluorophenyl orientation. Discrepancies arise from solvent polarity (DMSO vs. CDCl3) altering electron density .
Q. What strategies enhance the compound’s metabolic stability for in vivo studies?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
